molecular formula C9H13NO B2980020 (S)-2-Amino-2-(m-tolyl)ethanol CAS No. 1026230-99-8

(S)-2-Amino-2-(m-tolyl)ethanol

Cat. No. B2980020
M. Wt: 151.209
InChI Key: RJJLTGSKFNJQCZ-SECBINFHSA-N
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Description

“(S)-2-Amino-2-(m-tolyl)ethanol” is a chemical compound with the CAS Number: 1026230-99-8 and a molecular weight of 151.21 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of “(S)-2-Amino-2-(m-tolyl)ethanol” involves a two-stage process . In the first stage, the compound is reacted with hydrogen chloride in methanol at 20℃ for 3 hours . In the second stage, the mixture is neutralized with sodium hydrogencarbonate in water . The mixture is then extracted with CH/MeOH (10:1, 3 .x. 50 mL) and the organic phases are dried (Na) and concentrated to give 0.11 g (93%) of (S)-2-amino-2- (4-fluorophenyl)ethanol as a white solid .


Molecular Structure Analysis

The linear formula of “(S)-2-Amino-2-(m-tolyl)ethanol” is C9H13NO . For a more detailed molecular structure analysis, advanced techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .


Chemical Reactions Analysis

The chemical reactions involving “(S)-2-Amino-2-(m-tolyl)ethanol” are complex and can be analyzed using quantum chemical calculations . These calculations can help analyze and predict molecular structures and chemical reactions by calculating the wave functions that determine the behavior of electrons .


Physical And Chemical Properties Analysis

“(S)-2-Amino-2-(m-tolyl)ethanol” is a solid at room temperature . It has a molecular weight of 151.21 . For a more detailed analysis of its physical and chemical properties, techniques such as NMR, HPLC, LC-MS, UPLC, etc. can be used .

Scientific Research Applications

Application: Synthesis of Pyrrole Disulfides

Summary

Pyrrole disulfides are essential scaffolds found in peptides, natural products, and pharmaceutical molecules. Traditional methods for synthesizing disulfides often involve toxic reagents or environmentally unfriendly conditions. However, researchers have developed a green and efficient method using (S)-2-Amino-2-(m-tolyl)ethanol as a catalyst.

Experimental Procedure

Results

Under these conditions, lipase catalyzes the formation of pyrrole disulfides with yields of up to 88% . This approach not only demonstrates a new application of lipase in enzyme catalytic promiscuity but also contributes to environmentally friendly biocatalytic processes .

Application: Multitarget Antidiabetic Agents

Sulfonamide derivatives

containing (S)-2-Amino-2-(m-tolyl)ethanol have been investigated as potential multitarget antidiabetic agents.

Results

Prominent sulfonamide derivatives showed excellent inhibitory potential against α-glucosidase . For instance:

These compounds exhibit potency comparable to or better than the standard drug acarbose .

Safety And Hazards

The safety information for “(S)-2-Amino-2-(m-tolyl)ethanol” includes several hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P280-P305+P351+P338-P310 . It is recommended to keep the compound in a dark place, under an inert atmosphere, at room temperature .

properties

IUPAC Name

(2S)-2-amino-2-(3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7-3-2-4-8(5-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJLTGSKFNJQCZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)[C@@H](CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Amino-2-(m-tolyl)ethanol

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